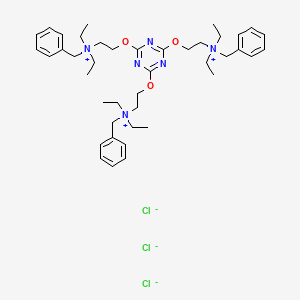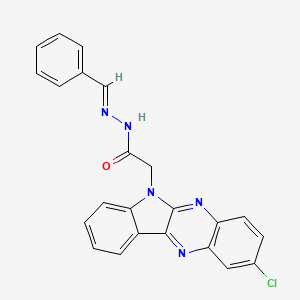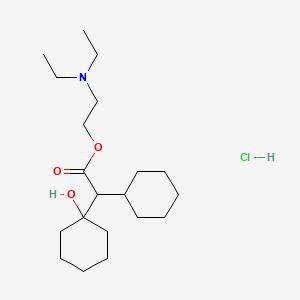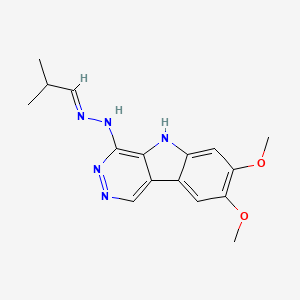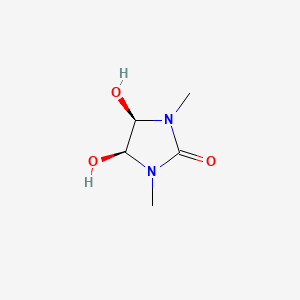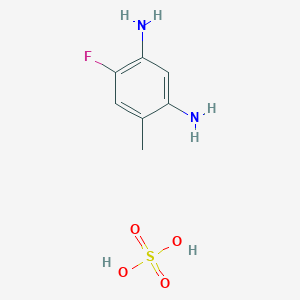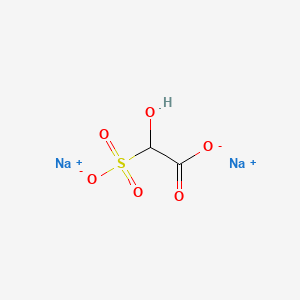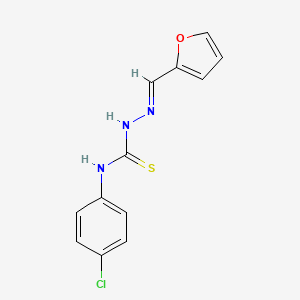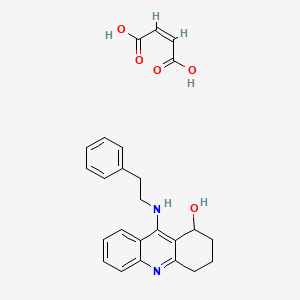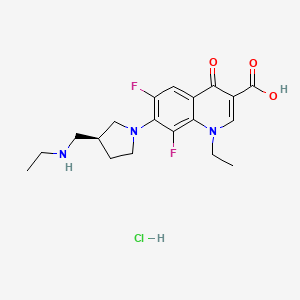
Merafloxacin hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Merafloxacin hydrochloride, (S)- is a fluoroquinolone antibacterial compound. It is known for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising drug candidate for COVID-19 . The compound has a molecular formula of C19H23F2N3O3.ClH and a molecular weight of 415.862 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Merafloxacin hydrochloride, (S)- can be synthesized through a series of chemical reactions involving the formation of the quinoline core, followed by the introduction of the fluoro and pyrrolidinyl groups. The synthetic route typically involves the following steps:
- Formation of the quinoline core.
- Introduction of the fluoro groups at specific positions.
- Addition of the pyrrolidinyl group.
- Conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of Merafloxacin hydrochloride, (S)- involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps to remove impurities and by-products.
- Conversion to the hydrochloride salt for stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
Merafloxacin hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The fluoro and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified derivatives of Merafloxacin hydrochloride, (S)- with different functional groups, which can have altered biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Merafloxacin hydrochloride, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and reactions.
Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.
Industry: Utilized in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Wirkmechanismus
Merafloxacin hydrochloride, (S)- exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription . By targeting these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication. Additionally, it inhibits the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, restricting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial that targets DNA gyrase and topoisomerase IV.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its broad-spectrum antibacterial activity and enhanced efficacy against certain bacterial strains.
Uniqueness
Merafloxacin hydrochloride, (S)- is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a potential candidate for COVID-19 treatment . Its ability to target both bacterial and viral pathogens sets it apart from other fluoroquinolones.
Eigenschaften
CAS-Nummer |
99735-04-3 |
|---|---|
Molekularformel |
C19H24ClF2N3O3 |
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m0./s1 |
InChI-Schlüssel |
MEXKYWHWNQQOON-MERQFXBCSA-N |
Isomerische SMILES |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Kanonische SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


